4-Bromo-2-fluoro-N-methylbenzamide

CYP1A2 Inhibition Drug Metabolism In vitro Pharmacology

Process chemists scaling enzalutamide synthesis face inconsistent intermediate quality leading to failed Buchwald-Hartwig couplings and out-of-spec impurity profiles. 4-Bromo-2-fluoro-N-methylbenzamide solves this with its precisely defined 2-fluoro-4-bromo substitution pattern ensuring regioselectivity. • Enzalutamide (MDV 3100) key intermediate: Patent-demonstrated 99.44% purity for high-yield API synthesis. • CYP1A2 inhibitor (IC50 126 nM): Moderate, reversible probe for reproducible DMPK drug-drug interaction studies. • Dual impurity reference standard for nilutamide & enzalutamide ANDA-compliant HPLC method validation. • Supplied with full characterization data (HPLC, NMR, MSDS); ships ambient.

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
CAS No. 749927-69-3
Cat. No. B193373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-N-methylbenzamide
CAS749927-69-3
Synonyms4-BroMo-2-fluoro-N-MethylbenzaMide
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)Br)F
InChIInChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12)
InChIKeyBAJCFNRLEJHPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

4-Bromo-2-fluoro-N-methylbenzamide Technical Profile


4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3) is a halogenated aromatic amide with the molecular formula C₈H₇BrFNO and a molecular weight of 232.05 g/mol [1]. It is a white to off-white crystalline solid with a melting point range of 125-129°C [2]. This compound is a critical synthetic intermediate, most notably for the androgen receptor antagonist Enzalutamide (MDV 3100), a key therapeutic for prostate cancer [3]. It is also identified as an impurity in the pharmaceutical drug nilutamide and is recognized for its activity as an inhibitor of the cytochrome P450 enzyme CYP1A2 .

Synthetic intermediate for enzalutamide (MDV3100) process development
Moderate CYP1A2 inhibitor for ADME / drug-interaction studies
Qualified impurity standard for nilutamide and enzalutamide analysis

Why 4-Bromo-2-fluoro-N-methylbenzamide Cannot Be Replaced


The unique 2-fluoro-4-bromo substitution pattern on the benzamide core is not arbitrary; it dictates a precise reactivity profile in multi-step organic syntheses. This compound's specific halogen arrangement is essential for the correct regioselectivity in subsequent coupling reactions, such as the Buchwald-Hartwig amination with 2-aminoisobutyric acid in the preparation of Enzalutamide [1]. In a patent process, the use of this specific intermediate achieved a high purity of 99.44% for the subsequent synthetic step, highlighting its critical role in efficient, high-yielding pathways [2]. Interchanging with analogs like 3-bromo-2-fluoro-N-methylbenzamide or 4-chloro-2-fluoro-N-methylbenzamide would alter electronic and steric properties, leading to different reaction rates, potential side-product formation, and ultimately, failure to meet the rigorous impurity profiles required for pharmaceutical intermediate standards [1].

Regioselectivity 4-Bromo-2-fluoro substitution directs Buchwald-Hartwig coupling; analogs with different halogen placement may alter reaction outcome and impurity profile.
Electronic shift Replacing bromine with chlorine or iodine modifies electronic properties and can reduce coupling efficiency in the patented enzalutamide route.
Positional isomer 3-Bromo-2-fluoro-N-methylbenzamide introduces steric and electronic differences that may compromise purity and yield in downstream steps.

4-Bromo-2-fluoro-N-methylbenzamide: Quantitative Comparison


CYP1A2 Inhibition vs. Furafylline

4-Bromo-2-fluoro-N-methylbenzamide exhibits moderate inhibitory activity against the cytochrome P450 enzyme CYP1A2, a key protein in drug metabolism. In a recombinant human CYP1A2 assay, its IC50 was determined to be 126 nM [1]. This is significantly less potent than the classical CYP1A2 inhibitor furafylline, which shows IC50 values ranging from 70 nM to 6.1 µM depending on the assay system [2]. This moderate inhibition profile is a key differentiator; while it is not a potent pan-assay interference compound (PAINS), its activity is sufficient to require consideration in drug-drug interaction studies, positioning it as a useful tool compound for mechanistic CYP studies without the strong, irreversible inhibition associated with furafylline .

CYP1A2 IC50
Cross-study comparable
126 nM (0.126 µM)
Moderate CYP1A2 inhibitor; supports mechanistic drug-interaction studies
Furafylline comparator range 70 nM–6.1 µM; assay conditions vary
CYP1A2 Inhibition Drug Metabolism In vitro Pharmacology

Purity Benchmark in Enzalutamide Production

In a patent for a novel Enzalutamide synthetic process, 4-Bromo-2-fluoro-N-methylbenzamide was synthesized as a key intermediate. The isolated yield was 100 g, and its purity was determined to be 99.44% [1]. This high purity is essential for the subsequent copper-catalyzed coupling step to proceed with high efficiency and minimal byproduct formation. In contrast, a standard lab-scale synthesis using EDCI coupling yielded the compound at a lower 74% yield after purification, and without the same rigorous industrial purity specification .

Purity benchmark
Direct comparison
99.44% (patent process)
vs lab-scale: 74% yield, purity not quantified
Meets industrial intermediate purity requirements for regulated steps
Patent CN111386257A; acid chloride/amidation method
Process Chemistry Enzalutamide Synthesis Purity Analysis

Key Building Block for Enzalutamide Synthesis

The compound serves as the direct precursor in the copper-catalyzed coupling reaction with 2-aminoisobutyric acid to form the core enzalutamide intermediate (Formula III) [1]. In the patent procedure, 100 g of 4-Bromo-2-fluoro-N-methylbenzamide was reacted with 67 g of 2-aminoisobutyric acid in the presence of a copper chloride catalyst [2]. This high-loading step, enabled by the availability and purity of the benzamide, is a critical differentiator from alternative synthetic routes. Attempting this reaction with a differently substituted analog (e.g., 4-iodo or 2-chloro) would result in altered catalytic efficiency, requiring extensive re-optimization of conditions and potentially leading to lower yields or a different impurity profile for the final drug substance.

Key building block
Class-level inference
Copper-catalyzed amination with 2-aminoisobutyric acid
Documented synthetic pathway for enzalutamide intermediate
Analog substitution may require re-optimization
Buchwald-Hartwig Amination C-N Coupling Enzalutamide

Commercial Purity and Analytical Consistency

Across multiple major chemical suppliers, 4-Bromo-2-fluoro-N-methylbenzamide is consistently available with a minimum purity specification of ≥98% (HPLC) [1] . Its melting point is also consistently reported in the range of 125-129°C [2]. This high level of inter-vendor consistency for a research intermediate is not always guaranteed for less common or more synthetically challenging analogs. For instance, a related compound like 3-bromo-2-fluoro-N-methylbenzamide may be offered at lower purities (e.g., 95%) or without rigorous analytical characterization due to less established synthetic routes and demand.

Supply consistency
Cross-study comparable
≥98% (HPLC), m.p. 125–129°C
Reproducible quality across vendors for research procurement
Positional isomer analogs often 95% or less
Quality Control Analytical Standards Material Specification

Recommended Applications of 4-Bromo-2-fluoro-N-methylbenzamide


Sourcing for Enzalutamide Process Development

Procurement teams and process chemists should prioritize 4-Bromo-2-fluoro-N-methylbenzamide that meets a purity specification of ≥99% (e.g., 99.44% as demonstrated in patent literature) to ensure high efficiency and yield in the copper-catalyzed coupling step with 2-aminoisobutyric acid [1] [2]. This specification is directly linked to the compound's documented role as a key intermediate in a high-loading industrial process.

Moderate CYP1A2 Inhibitor for ADME-Tox Studies

For drug metabolism and pharmacokinetic (DMPK) researchers, 4-Bromo-2-fluoro-N-methylbenzamide offers a defined IC50 of 126 nM against CYP1A2 [3]. This moderate inhibition profile makes it a preferable alternative to potent, irreversible inhibitors like furafylline for mechanistic studies aimed at assessing drug-drug interaction risk, as it is less likely to cause complete enzyme inactivation and simplifies data interpretation [4].

Qualified Impurity Standard for Analytical Methods

Quality control and analytical development laboratories can procure this compound with the assurance that it is supplied with detailed characterization data compliant with regulatory guidelines [5]. It is a known impurity of both nilutamide and enzalutamide, making it a critical reference standard for developing and validating HPLC methods to ensure the purity of these active pharmaceutical ingredients .

Application
Selection Property
Validation Focus
Enzalutamide intermediate sourcing
High-purity industrial intermediate (≥99% available)
Copper-catalyzed coupling reaction efficiency
CYP1A2 inhibition studies
Moderate CYP1A2 inhibitor profile
Drug-drug interaction assay design
Impurity reference standard
Documented impurity of nilutamide/enzalutamide
HPLC method specificity and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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